Dibutyl disulfide
Overview
Description
Synthesis Analysis
The synthesis of dibutyl disulfide and related compounds often involves reactions between sulfur-containing reagents and butyl groups. For instance, one method involves the reaction of sulfur monochloride with isobutyl mercaptan in petroleum ether, producing diisobutyl tetrasulfide, a related compound, with high yield. This process demonstrates the reactivity of sulfur compounds with butyl groups under controlled conditions (L. Hong, 2005).
Molecular Structure Analysis
The molecular structure of dibutyl disulfide is characterized by a disulfide bond (S-S) linking two butyl chains. Studies on related disulfide compounds highlight the importance of the S-S bond length and the geometric configuration around this bond, which influence the compound's physical and chemical properties. For example, Fluoroformyl trifluoroacetyl disulfide analysis revealed specific conformational properties and bond lengths, providing insight into the structure-function relationship of disulfides (M. Erben et al., 2005).
Chemical Reactions and Properties
Dibutyl disulfide participates in various chemical reactions, including electrosynthesis processes where it can react with cycloalkanes and hydrogen sulfide to produce organic mono-, di-, and polysulfides. These reactions demonstrate the versatility of dibutyl disulfide in forming compounds with bioactive properties and the influence of electrosynthesis duration and structural factors on yield (E. V. Shinkar’ et al., 2020).
Physical Properties Analysis
The physical properties of dibutyl disulfide, such as boiling point, melting point, and solubility, are crucial for its handling and application in various industrial processes. While specific data on dibutyl disulfide were not directly mentioned in the sourced papers, the general physical properties of disulfides suggest that such compounds are typically liquid at room temperature and have distinct solubility characteristics depending on the nature of the substituent groups.
Chemical Properties Analysis
The chemical properties of dibutyl disulfide, including its reactivity and stability, are influenced by the disulfide bond. Disulfides are relatively stable yet can undergo redox reactions, where they can be reduced to thiols or oxidized to form higher polysulfides. The chemistry of disulfides, including dibutyl disulfide, is a subject of extensive study due to their role in biological systems and potential applications in chemical synthesis (I. V. Koval, 1994).
Scientific Research Applications
“Dibutyl disulfide” is a chemical compound with the formula CH₃(CH₂)₃SS(CH₂)₃CH₃ . It has a molecular weight of 178.36 g/mol . It’s used in synthesis , and it’s available for purchase from various chemical supply companies .
In terms of safety, it’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective gloves/eye protection/face protection should be worn when handling it .
- Application Summary : Dibutyl disulfide has been used in the synthesis and stabilization of gold nanoparticles . These nanoparticles are capped with organochalcogenide molecules, which include dibutyl disulfide .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the synthesis of gold nanoparticles and their functionalization with organochalcogenide molecules .
- Results or Outcomes : The study found that the stability sequence in the oxidation of organochalcogenides is as follows: dibutyl-diselenide, dibutyl-disulfide, and dibutyl-ditelluride . After one year, no significant oxidation of organoselenium was observed . This suggests that organoselenium could be a promising candidate to replace organothiol in many applications due to its enhanced stability .
properties
IUPAC Name |
1-(butyldisulfanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSBWGCGSUXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSSCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060874 | |
Record name | Disulfide, dibutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | Dibutyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dibutyl disulfide | |
CAS RN |
629-45-8 | |
Record name | Butyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, dibutyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, dibutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77EF35C0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dibutyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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